molecular formula C9H10ClN3 B8736059 4-Chloro-6-ethyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-6-ethyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8736059
M. Wt: 195.65 g/mol
InChI Key: RNGJJJMMQOYTQX-UHFFFAOYSA-N
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Patent
US09382255B2

Procedure details

A mixture comprising 1.18 g (6.64 mmol) 6-ethyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (prepared according to intermediate example 1b) and 37.1 mL phosphorus oxychloride was heated at 100° C. for 1 hour. The reagent was removed and the residue purified by chromatography. The product was further purified by digestion with diethyl ether to give 855 mg (66%) of the title compound.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
37.1 mL
Type
reactant
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:12][C:6]2[N:7]=[CH:8][N:9]=[C:10](O)[C:5]=2[C:4]=1[CH3:13])[CH3:2].P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:10]1[C:5]2[C:4]([CH3:13])=[C:3]([CH2:1][CH3:2])[NH:12][C:6]=2[N:7]=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
C(C)C1=C(C2=C(N=CN=C2O)N1)C
Name
Quantity
37.1 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reagent was removed
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography
CUSTOM
Type
CUSTOM
Details
The product was further purified by digestion with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC(=C2C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 855 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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